2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one
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Overview
Description
2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid in methanol under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one is unique due to its specific structure, which imparts distinct biological activities. Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its potential therapeutic applications in cancer treatment.
These compounds share the indole nucleus but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C17H12ClN3O |
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Molecular Weight |
309.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methylpyridazino[4,3-b]indol-3-one |
InChI |
InChI=1S/C17H12ClN3O/c1-20-14-5-3-2-4-13(14)17-15(20)10-16(22)21(19-17)12-8-6-11(18)7-9-12/h2-10H,1H3 |
InChI Key |
JLCCVOWBKZCYFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NN(C(=O)C=C31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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